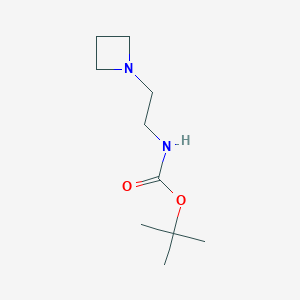

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate

Description

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine side chain, which is further substituted with an azetidine ring. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and heterocyclic chemistry . The azetidine moiety—a four-membered saturated heterocycle with one nitrogen atom—imparts unique steric and electronic properties due to its ring strain and compact structure. This compound is likely utilized as an intermediate in pharmaceutical research, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) to generate primary amines for downstream functionalization .

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

tert-butyl N-[2-(azetidin-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-12-6-4-7-12/h4-8H2,1-3H3,(H,11,13) |

InChI Key |

HVKBVLCSBOPKFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of the azetidine ring.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

- Tert-butyl (2-(azetidin-1-yl)ethyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows for further modifications, making it useful in creating more complex molecules.

2. Biological Studies: Enzyme Inhibition and Protein Interactions

- This compound has been investigated for its potential to inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes involved in inflammatory responses. Preliminary studies indicate that it may reduce the synthesis of pro-inflammatory mediators by binding to the active site of COX enzymes .

- Additionally, it has been used in studies examining protein interactions, which are critical for understanding various biochemical pathways.

3. Antimicrobial Activity

- Research suggests that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The azetidine moiety may enhance the ability of this compound to penetrate bacterial cell walls, thus increasing its efficacy against pathogens .

4. Anti-inflammatory Effects

- In vivo studies have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. Compounds related to this compound showed percentage inhibition values ranging from 39% to 54% in these models, indicating potential therapeutic applications for inflammatory diseases .

Enzyme Inhibition

A study focused on the inhibition of cyclooxygenase enzymes revealed that derivatives of tert-butyl carbamate could effectively bind to these enzymes, leading to reduced inflammation markers in biological assays . This finding supports the compound's potential use in developing anti-inflammatory drugs.

Antimicrobial Research

In a comparative analysis of various carbamate derivatives, this compound was found to have moderate antibacterial activity against strains such as E. coli and B. cereus. The study utilized microdilution broth susceptibility assays to evaluate effectiveness, highlighting its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

To provide context for the applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate | Moderate enzyme inhibition |

| Tert-butyl N-{2-[1-(diphenylmethyl)-3-hydroxyazetidin-3-yl]ethyl}carbamate | Strong antimicrobial properties |

Mechanism of Action

The mechanism of action of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Azetidine vs. Piperazine : The four-membered azetidine ring exhibits higher ring strain than piperazine, leading to greater reactivity in ring-opening or functionalization reactions. Piperazine derivatives, however, offer superior stability and are preferred in drug design for their predictable pharmacokinetics .

- Boc Deprotection : All Boc-protected amines undergo acid-catalyzed deprotection (e.g., HCl/dioxane or TFA). Steric hindrance from bulky groups (e.g., benzyl in ) may slow reaction rates, whereas azetidine’s compact structure facilitates efficient deprotection.

- Aminooxy Group Reactivity: The aminooxy group in tert-Butyl (2-(aminooxy)ethyl)carbamate enables rapid conjugation with carbonyl compounds, a property absent in azetidine derivatives .

Biological Activity

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₈N₂O₂, with a molecular weight of approximately 214.31 g/mol. The compound features a carbamate functional group and an azetidine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The azetidine ring can modulate the activity of various enzymes and receptors, potentially acting as either an inhibitor or an activator depending on the context. This dual functionality allows the compound to influence multiple biochemical pathways.

Neuropharmacological Effects

Research indicates that this compound may enhance synaptic transmission and has potential applications in treating mood disorders and cognitive enhancement. Notable findings include:

- Synaptic Transmission : Studies suggest that this compound may improve neuronal survival under stress conditions, such as those induced by amyloid-beta peptides associated with Alzheimer's disease.

- Cognitive Effects : Compounds with similar structural motifs have shown cognitive enhancement properties, indicating that this compound may also exhibit such effects.

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In vitro studies demonstrated that this compound significantly reduced cell death rates in neuronal cultures exposed to amyloid-beta peptides. The results indicated a protective effect against neurodegeneration, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anxiety Disorders

Behavioral assays conducted in animal models showed that administration of the compound resulted in reduced anxiety-like behaviors. This supports its role as a modulator of neurotransmitter systems involved in anxiety regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl (2-aminoethyl)(ethyl)carbamate | Amino group presence | Moderate neuropharmacological effects |

| tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate | Different azetidine position | Enhanced cognitive effects |

| tert-Butyl (2-piperidin-3-ylethyl)carbamate | Piperidine ring | Varying anxiolytic properties |

The unique structural features of this compound contribute to its distinct reactivity and biological activity compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Azetidine coupling : React azetidine with a bromoethyl intermediate (e.g., 2-bromoethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidin-1-yl-ethyl backbone.

Carbamate protection : Introduce the tert-butyl carbamate group via reaction with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) .

- Optimization Tips :

- Temperature : Maintain 0–25°C during carbamate formation to minimize side reactions.

- Solvent : Use anhydrous THF or DCM to enhance reagent solubility and yield.

- Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradient) for high-purity isolation .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Azetidine coupling | K₂CO₃, DMF, 12h, 50°C | 60–75% |

| Boc protection | Boc₂O, Et₃N, DCM, 0°C → RT | 80–90% |

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- tert-butyl group : δ ~1.4 ppm (9H singlet in ¹H NMR), δ ~28 ppm (quaternary C) in ¹³C NMR.

- Azetidine ring : δ ~3.2–3.5 ppm (methylene protons adjacent to N).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₂₁N₂O₂: 229.1552).

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. How can this compound serve as a protecting group in peptide synthesis?

- Methodological Answer :

- Introduction : React the primary amine of a peptide with Boc-anhydride under mild basic conditions (pH 8–9) to form the carbamate.

- Deprotection : Use TFA (trifluoroacetic acid) in DCM (1:1 v/v) for 30 minutes at RT to cleave the Boc group without disrupting the azetidine ring .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing this compound derivatives?

- Methodological Answer :

- Deuterated Solvent Effects : Ensure consistent use of solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variability.

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete Boc deprotection or azetidine ring opening).

- Dynamic Effects : Variable temperature NMR (e.g., 25°C to 50°C) can resolve overlapping peaks caused by conformational exchange .

Q. What strategies are effective in modulating the stability of this compound under varying pH conditions?

- Methodological Answer :

- Hydrolysis Studies :

- Acidic Conditions (pH < 3) : Monitor carbamate cleavage via TLC (Rf shift) in HCl/THF.

- Basic Conditions (pH > 10) : Use NaOH/MeOH to assess degradation kinetics.

- Stabilization : Add antioxidants (e.g., BHT) or store at –20°C in anhydrous solvents to prolong shelf life .

Q. When encountering low yields in the coupling step of this compound synthesis, what analytical approaches identify the bottleneck?

- Methodological Answer :

- Intermediate Analysis : Quench aliquots at timed intervals and analyze via LC-MS to detect unreacted starting material or side products.

- Reagent Optimization : Compare coupling agents (e.g., HATU vs. EDCI) in DMF or DCE to enhance azetidine-ethyl bond formation.

- Temperature Control : Use microwave-assisted synthesis (50–80°C, 30 min) to accelerate sluggish reactions .

Q. How can structural modifications to the azetidine ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- Ring Substitution : Introduce electron-withdrawing groups (e.g., -F) to the azetidine ring to enhance metabolic stability.

- In Vitro Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).

- SAR Analysis : Correlate logP values (calculated via HPLC) with cellular permeability using Caco-2 monolayers .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results in assays involving this compound?

- Methodological Answer :

- Assay Replication : Repeat experiments with triplicate samples and include positive/negative controls (e.g., known kinase inhibitors).

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation.

- Statistical Analysis : Apply ANOVA to identify outliers and adjust for batch effects (e.g., reagent lot variability) .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.